4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H13F3N2O3 and its molecular weight is 410.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a member of the benzamide class, characterized by its complex structure which includes a trifluoromethyl group and a dioxoisoindoline moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
- Molecular Formula : C₃₆H₂₈N₄O₆
- Molecular Weight : 612.6 g/mol
- IUPAC Name : 2-(1,3-dioxoisoindol-2-yl)-N-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. The presence of the dioxoisoindoline moiety is particularly significant as it has been linked to enhanced bioactivity against certain cancer cell lines.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of benzamide can inhibit the proliferation of cancer cells at low micromolar concentrations.
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 5.7 ± 0.8 | EV71 |
Compound B | 12 ± 1.2 | EV71 |
Compound C | 18 ± 1.2 | H (C2 genotype) |
These findings suggest that the compound may serve as a promising lead in developing new anticancer therapies.
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Studies have demonstrated that certain benzamide derivatives possess activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
Study on Antiviral Activity
A notable study focused on the antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71 (EV71), which highlighted the structure–activity relationship (SAR) essential for enhancing efficacy:
"The synthesized compounds exhibited varying degrees of antiviral activity, with selectivity indices comparable to known antiviral agents" .
This underscores the potential for further exploration into the antiviral applications of related compounds.
Study on Wnt Pathway Inhibition
Another research effort investigated the effects of similar compounds on the Wnt signaling pathway, revealing that certain derivatives could inhibit β-catenin interactions:
"Compound X was found to stabilize Axin by inhibiting poly(ADP-ribosylating) enzymes" .
This mechanism suggests potential applications in treating diseases linked to aberrant Wnt signaling, including some cancers.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-22(24,25)17-7-3-4-8-18(17)26-19(28)13-9-11-14(12-10-13)27-20(29)15-5-1-2-6-16(15)21(27)30/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATMVWXVJTUSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.